N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are a special class of N-heterocyclic compounds that have been widely used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis route for your compound would depend on the exact structure and functional groups present .Molecular Structure Analysis
The exact molecular structure of your compound would need to be determined through methods such as spectroscopy . Pyrazoles generally have two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, often serving as building blocks in the synthesis of more complex organic molecules . The specific reactions your compound can undergo would depend on its exact structure and functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Pyrazoles are generally weak bases or acids, with the strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Antitumor Activity
A study on the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar in structure to the specified compound, showed promising antitumor activities against hepatocellular carcinoma cell lines. Compounds synthesized via reaction of specific precursors exhibited significant inhibitory effects, with IC50 values ranging from 1.37 to 2.09 μM, indicating their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Catalytic Activity in Oxidation Processes
Another area of application is in catalytic processes. For instance, dioxidomolybdenum(VI) complexes derived from related hydrazone ligands demonstrated effective catalytic properties for the epoxidation of styrene, using different oxidants. This catalytic activity is crucial for various industrial processes, including the production of epoxy resins (Luo, Han, & Xue, 2020).
Inhibition of Steel Corrosion
Pyrazolone derivatives have been investigated for their ability to inhibit the corrosion of steel in acidic media. This research is significant for protecting industrial equipment and infrastructure from corrosive damage. Studies combining experimental and theoretical approaches demonstrated high inhibition efficiency of certain pyrazolone derivatives, suggesting their potential application in corrosion protection (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).
Potential Applications in Organic Synthesis
The compound's structural features, particularly the presence of thieno[3,4-c]pyrazol moiety, make it a candidate for use in organic synthesis, especially in the construction of complex molecules with potential biological activity. Research on related compounds has shown their utility in synthesizing a variety of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).
Mechanism of Action
In terms of biological activity, pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . For example, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, these compounds have shown inhibition effects against Plasmodium berghei .
Future Directions
Properties
IUPAC Name |
N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-13(2)29-9-5-8-21-19(25)20(26)22-18-16-11-30(27,28)12-17(16)23-24(18)15-7-4-6-14(3)10-15/h4,6-7,10,13H,5,8-9,11-12H2,1-3H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGUWDHUQOZXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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